Diphenyl sulfide
Overview
Description
- Diphenylsulfone (C12H10O2S), with a melting point of 125-129°C, is a white crystalline compound.
- It’s also known by other names such as diphenyl sulphone, 1,1’-sulfonylbisbenzene, and phenyl sulphone.
- Commonly used in organic synthesis, it serves as a plasticizer and acaricide (used to kill mites).
- Diphenylsulfone is soluble in hot ethanol, ether, and benzene, but only slightly soluble in hot water.
Mechanism of Action
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Mode of Action
It is known that the compound can be oxidized to the sulfoxide with hydrogen peroxide
Biochemical Pathways
It is known that diphenyl sulfide is a product of the photodegradation of the fungicide edifenphos
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in diethyl ether, benzene, and carbon disulfide
Action Environment
It is known that the compound has a boiling point of 296 °c , suggesting that it is stable under normal environmental conditions
Biochemical Analysis
Biochemical Properties
Diphenyl sulfide plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to undergo oxidation reactions, where it can be converted to diphenyl sulfoxide and diphenyl sulfone . These oxidation reactions are often catalyzed by enzymes such as cytochrome P450 monooxygenases. This compound can also interact with other biomolecules, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can influence the compound’s reactivity and its role in biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and disrupting normal cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can undergo oxidation to form diphenyl sulfoxide and diphenyl sulfone . These oxidation products can have different biological activities and may contribute to the long-term effects of this compound on cellular function. In in vitro and in vivo studies, prolonged exposure to this compound can lead to cumulative effects on cellular processes and overall cell health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response. Toxic or adverse effects at high doses can include liver and kidney damage, as well as disruptions in normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its oxidation to diphenyl sulfoxide and diphenyl sulfone . These oxidation reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases. This compound can also interact with other metabolic enzymes, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of certain enzymes involved in the detoxification of xenobiotics, leading to the accumulation of toxic metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in lipid-rich compartments . Additionally, this compound can interact with transporters and binding proteins, which can facilitate its uptake and distribution within cells. These interactions can influence the localization and accumulation of this compound in specific tissues and cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can localize to specific compartments or organelles within cells, such as the endoplasmic reticulum, mitochondria, and lysosomes . This localization can be influenced by targeting signals and post-translational modifications that direct this compound to specific subcellular sites. The activity of this compound can be modulated by its localization, as it may interact with different biomolecules and participate in distinct biochemical pathways depending on its subcellular distribution .
Preparation Methods
- Synthesis: Diphenylsulfone can be synthesized from phenol and sulfuric acid.
- Reaction conditions: The reaction occurs in an aromatic solvent with acid catalysts present.
- Process: Stirring, reflux, filtration, crystallization, and drying yield a solution containing 2,4’-dihydroxydiphenylsulfone, which is then evaporated and purified to obtain diphenylsulfone .
Chemical Reactions Analysis
- Diphenylsulfone undergoes various reactions:
- Oxidation: It can be oxidized to the sulfoxide using hydrogen peroxide.
- Other reactions: Further investigations are needed to explore its reactivity with specific reagents and conditions.
Scientific Research Applications
- Chemistry: Used as an intermediate in organic synthesis.
- Biology: Limited information is available, but it may have applications in biological research.
- Medicine: No specific medical applications are widely documented.
- Industry: As a high-temperature solvent, it’s useful for processing rigid polymers like PEEK .
Comparison with Similar Compounds
- Diphenylsulfone’s uniqueness lies in its structure and properties.
- Similar compounds include diphenyl sulfide (C12H10S) and other sulfones.
Properties
IUPAC Name |
phenylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYMSROWYAPPGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59371-97-0 | |
Record name | Benzene, 1,1′-thiobis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59371-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044383 | |
Record name | Diphenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044383 | |
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Molecular Weight |
186.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless nearly odorless liquid; [Merck Index] Unpleasant odor; [Alfa Aesar MSDS] | |
Record name | Phenyl sulfide | |
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CAS No. |
139-66-2 | |
Record name | Diphenyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139662 | |
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Record name | Diphenyl sulfide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4568 | |
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Record name | Benzene, 1,1'-thiobis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Diphenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044383 | |
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Record name | Diphenyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.884 | |
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Record name | DIPHENYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5P3Y93MNR | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diphenyl sulfide?
A1: this compound has the molecular formula (C6H5)2S and a molecular weight of 186.27 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy: 1H and 13C NMR spectra can verify the structure and distinguish isomers. []* Mass Spectrometry: Mass spectra provide information about the degree of chlorination in polychlorinated diphenyl sulfides. []* X-ray Photoelectron Spectroscopy (XPS): XPS provides insights into the bonding of this compound to copper surfaces. []* Sulfur K-Edge X-ray Absorption Spectroscopy: This technique, combined with density functional theory calculations, elucidates the electronic structure and conformation of this compound. []
Q3: Is this compound compatible with copper? What factors influence their interaction?
A3: this compound interacts differently with copper depending on the oxidation state of the copper:* Unoxidized Copper: Diphenyl disulfide reacts with unoxidized copper to form a copper phenyl mercaptide. []* Oxidized Copper: this compound does not react directly with oxidized copper but can displace oxygen from the surface, also forming a mercaptide. []
Q4: How does this compound behave in high-temperature reactions relevant to coal processing?
A4: this compound has been used as a model compound to study sulfur removal from coal:* Desulfurization: Reducing systems like CO-H2O, formic acid, H2, and tetralin can remove sulfur from this compound at high temperatures. []* Hydrogen Sulfide Effect: H2S enhances this compound cleavage but increases sulfur content in the resulting products. []
Q5: Can this compound be oxidized catalytically? What factors influence the reaction?
A5: Yes, this compound can be oxidized in various catalytic systems:
- TiO2 Photocatalysis: TiO2 photocatalysts, under UV irradiation and in the presence of oxygen, can oxidize this compound to diphenyl sulfoxide and diphenyl sulfone. [, ]
- (Salen)manganese(III) Complexes: These complexes, in conjunction with sodium hypochlorite, catalyze the oxidation of diphenyl sulfides to their corresponding sulfoxides. The reaction rate is influenced by substituents on both the sulfide and the salen ligand. []
- Molybdenum Peroxo Complexes: MoO(O2)2*HMPT oxidizes this compound to both sulfoxide and sulfone via consecutive third-order kinetics. The reaction rate is influenced by the concentrations of molybdenum, tert-butyl hydroperoxide, and this compound/sulfoxide. []
Q6: Have computational methods been used to study this compound?
A6: Yes, computational chemistry plays a role in understanding this compound:* Density Functional Theory (DFT): DFT calculations, combined with sulfur K-edge X-ray absorption spectroscopy, have been used to investigate the electronic structure and conformational preferences of this compound. []* Molecular Modeling: This technique has been used to study the binding of this compound derivatives to the enzyme trypanothione reductase, providing insights into their inhibitory activity. []
Q7: How do structural modifications of this compound affect its biological activity?
A7: Structural modifications significantly impact the biological activity of this compound:* Quaternization: Converting this compound analogs of chlorpromazine into quaternary ammonium salts substantially increases their inhibitory potency against trypanothione reductase, a crucial enzyme for certain parasites. []* N-Acylation: Introducing N-acyl groups to 2-amino-4-chlorophenyl phenyl sulfide leads to mixed inhibition of trypanothione reductase. []* Substituent Effects on Oxidation: Electron-withdrawing groups on the phenyl rings of this compound generally decrease the rate of oxidation, while electron-donating groups have the opposite effect. This is observed in various oxidation systems, including those using (salen)manganese(III) complexes and tert-butyl hydroperoxide. [, ]
Q8: What is known about the toxicity of this compound?
A8: While this Q&A focuses on the scientific aspects, toxicological information for this compound can be found in relevant safety data sheets and toxicological databases. It is crucial to consult these resources for comprehensive safety information.
Q9: What is the environmental impact of this compound?
A9: Diphenyl sulfides, particularly polychlorinated derivatives, have been detected in environmental samples like pulp mill effluent and incinerator stack gases, highlighting their potential for environmental contamination. [] Further research is needed to fully understand the persistence, bioaccumulation, and toxicity of this compound and its derivatives in the environment.
Q10: What analytical techniques are used to study this compound and its reactions?
A10: Various analytical methods are employed to characterize this compound and monitor its reactions, including:* Gas Chromatography (GC): GC, coupled with FID or MS detectors, allows for the separation and quantification of this compound and its reaction products. This technique is frequently used in studies investigating the oxidation and degradation of this compound. [] * High-Performance Liquid Chromatography (HPLC): HPLC is valuable for separating and analyzing this compound, its oxidized derivatives (sulfoxide and sulfone), and other compounds in complex mixtures. []* Thin-Layer Chromatography (TLC): TLC offers a rapid and convenient method for identifying this compound, diphenyl disulfide, and thianthrene in reaction mixtures. []
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